Ethyl 2-sulfamoylbenzoate: A Technical Guide for Drug Discovery and Development
Ethyl 2-sulfamoylbenzoate: A Technical Guide for Drug Discovery and Development
CAS Number: 59777-72-9
This technical guide provides an in-depth overview of Ethyl 2-sulfamoylbenzoate, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering comprehensive data, detailed experimental protocols, and visualizations of its core biological context.
Chemical and Physical Properties
Ethyl 2-sulfamoylbenzoate is a white crystalline solid. Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value |
| CAS Number | 59777-72-9 |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Melting Point | 83 °C |
| Boiling Point | 408.3 °C at 760 mmHg |
| Density | 1.3 g/cm³ |
| Synonyms | o-(Carbethoxy)benzenesulfonamide, 2-(Ethoxycarbonyl)benzenesulfonamide, Ethyl 2-(aminosulfonyl)benzoate |
Synthesis of Ethyl 2-sulfamoylbenzoate
A common and efficient method for the synthesis of Ethyl 2-sulfamoylbenzoate involves the reaction of saccharin with ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis from Saccharin
Materials:
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Saccharin
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Ethanol (absolute)
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Concentrated Sulfuric Acid
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Sodium Acetate
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Water
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Nitrogen gas supply
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Reaction flask with reflux condenser and stirrer
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Heating mantle
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Water bath
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Filtration apparatus
Procedure: [1]
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Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirrer, combine one mole of saccharin with 8 to 16 moles of ethanol.
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Catalyst Addition: Slowly add 0.10 to 0.82 moles of concentrated sulfuric acid to the mixture while stirring.
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Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 2 to 4 hours.
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Cooling and Crystallization: After the reflux period, cool the mixture to a temperature between 10°C and 30°C using a water bath to induce crystallization of the crude product.
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Separation: Separate the crude crystallized material from the organic mother liquor by filtration. The mother liquor can be retained for recycling in subsequent batches.
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Purification: Create a slurry of the crude material in an aqueous buffer or a weak base solution, such as sodium acetate, at a pH between 3.5 and 7. This step is crucial for removing any unreacted saccharin.
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Final Product Recovery: Filter the slurry to recover the purified Ethyl 2-sulfamoylbenzoate. The final product can be dried under vacuum. This process typically yields a product with a purity greater than 95%.
Application in Drug Discovery: A Precursor to LPA₂ Receptor Agonists
Ethyl 2-sulfamoylbenzoate is a pivotal building block in the synthesis of novel and specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA₂). The LPA₂ receptor is a G protein-coupled receptor (GPCR) implicated in various cellular processes, including cell survival and proliferation, making it an attractive target for therapeutic intervention in diseases such as cancer.
LPA₂ Receptor Signaling Pathway
Activation of the LPA₂ receptor initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, leading to the activation of various downstream effectors. The Gαq/11 pathway, which results in the mobilization of intracellular calcium, is a key signaling route and is often used to screen for receptor agonists.
LPA₂ Receptor Signaling Pathway via Gαq/11.
Synthesis of LPA₂ Receptor Agonists from Ethyl 2-sulfamoylbenzoate
Derivatives of Ethyl 2-sulfamoylbenzoate have been synthesized and identified as potent and specific agonists of the LPA₂ receptor. A general synthetic scheme involves the reaction of Ethyl 2-sulfamoylbenzoate with a bromoalkyl derivative.[2]
General Reaction Scheme:
2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione + Ethyl 2-sulfamoylbenzoate --(K₂CO₃, DMF)--> LPA₂ Receptor Agonist Precursor
This reaction is followed by hydrolysis of the ester to yield the final carboxylic acid, which is the active LPA₂ receptor agonist.
Biological Activity of Ethyl 2-sulfamoylbenzoate Derivatives
The synthesized sulfamoyl benzoic acid analogues have been evaluated for their agonist activity at the LPA₂ receptor. The potency of these compounds is typically determined using a calcium mobilization assay, with results expressed as the half-maximal effective concentration (EC₅₀).
| Compound | LPA₂ EC₅₀ (nM) | Reference |
| Compound 4 | ~2000 | [2] |
| Compound 11c | 0.15 ± 0.02 | [2] |
| Compound 11d | 0.00506 ± 0.00373 | [2] |
| Compound 8c | 60.90 ± 9.39 | [2] |
Note: The compound numbers are as designated in the cited reference.
Experimental Protocol: Calcium Mobilization Assay
This protocol details a common method for assessing the agonist activity of compounds at the LPA₂ receptor by measuring intracellular calcium mobilization.
Materials:
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Cells stably expressing the human LPA₂ receptor (e.g., CHO-LPA₂ or DKO MEF cells)
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Cell culture medium and supplements
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Black, clear-bottom 96-well microplates
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
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Pluronic F-127
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
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Test compounds (synthesized from Ethyl 2-sulfamoylbenzoate)
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LPA 18:1 (as a reference agonist)
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Fluorescence plate reader with kinetic read capabilities and automated injection
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Cell Seeding: Seed the LPA₂-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
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Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. Remove the cell culture medium from the wells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.
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Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (LPA 18:1) in the assay buffer.
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Calcium Measurement:
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Place the microplate into the fluorescence plate reader.
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Establish a stable baseline fluorescence reading for each well.
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Using the instrument's injection system, add the test compounds or reference agonist to the wells.
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Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
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Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Experimental Workflow for LPA₂ Agonist Screening
The following diagram illustrates a typical workflow for the discovery of novel LPA₂ receptor agonists, starting from the synthesis of derivatives of Ethyl 2-sulfamoylbenzoate.
Drug Discovery Workflow for LPA₂ Agonists.
Conclusion
Ethyl 2-sulfamoylbenzoate is a versatile and valuable intermediate in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and its utility as a scaffold for the development of potent and specific LPA₂ receptor agonists underscore its importance for researchers in this area. This technical guide provides a solid foundation of its properties, synthesis, and application, complete with detailed experimental protocols and visual aids to facilitate its effective use in the laboratory.
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